Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt
Description
Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt is a structurally complex spirocyclic benzothiazolium derivative characterized by its fused dioxolo and benzothiazole rings, a cyclohexane spiro-junction, and functional substituents (6'-methyl and 7'-(3-sulfopropyl)). The inner salt (zwitterionic) nature arises from the sulfopropyl group’s anionic sulfonate and the benzothiazolium cation, enhancing solubility in polar solvents .
Properties
CAS No. |
68239-11-2 |
|---|---|
Molecular Formula |
C17H21NO5S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(6-methylspiro[[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium-2,1'-cyclohexane]-7-yl)propane-1-sulfonate |
InChI |
InChI=1S/C17H21NO5S2/c1-12-18(8-5-9-25(19,20)21)13-10-14-15(11-16(13)24-12)23-17(22-14)6-3-2-4-7-17/h10-11H,2-9H2,1H3 |
InChI Key |
LNTHAPOUCNPOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC3=C(C=C2S1)OC4(O3)CCCCC4)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analytical and Purification Techniques
The purification and verification of the compound’s identity and purity are critical. The following methods are commonly employed:
Reverse-phase High-Performance Liquid Chromatography (HPLC) : Utilizes columns such as Newcrom R1 with acetonitrile-water-phosphoric acid mobile phases for effective separation and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure, especially the spiro-fused rings and substituent positions.
Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns.
Elemental Analysis : Validates the elemental composition consistent with the molecular formula.
Research Findings and Optimization Notes
The synthetic yield is highly dependent on the optimization of reaction conditions, particularly in the spirocyclization and sulfopropyl substitution steps.
Avoidance of side reactions such as overalkylation or ring opening is crucial; thus, temperature control and reagent stoichiometry are key parameters.
The zwitterionic nature of the inner salt improves solubility and stability in aqueous media, which is advantageous for further applications.
Analytical methods such as thin-layer chromatography (TLC) and in-process NMR monitoring are recommended to track reaction progress and purity.
The use of formic acid instead of phosphoric acid in HPLC mobile phases is suggested for mass spectrometry compatibility during purification and analysis.
Summary Table of Preparation Method Parameters
| Parameter | Typical Value / Condition | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 60–100 °C (varies by step) | Influences reaction rate and selectivity |
| Catalyst | Lewis acids (e.g., BF3·Et2O) | Promotes spirocyclization |
| Methylating Agent | Methyl iodide or dimethyl sulfate | Controls methylation efficiency |
| Sulfopropyl Source | 3-chloropropane sulfonate | Determines side chain incorporation |
| Purification Technique | Reverse-phase HPLC (Newcrom R1 column) | Ensures high purity and isolation |
| Analytical Monitoring | NMR, MS, TLC | Confirms structure and reaction completion |
- PubChem Compound Summary for CID 109883: Spiro[cyclohexane-1,2'-(1,3)dioxolo(4,5-f)benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt.
- SIELC Technologies: Application and chromatographic separation methods for Spiro[cyclohexane-1,2’-dioxolo[4,5-f]benzothiazole], 6’-methyl-.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the benzothiazolium moiety to its corresponding benzothiazoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and cell cycle regulation.
Biological Activity
The compound Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt (CAS Number: 67874-24-2) is a complex organic molecule notable for its potential biological activities. This article delves into its biological activity, encompassing various research findings, applications, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO2S |
| Molecular Weight | 261.340 g/mol |
| InChI Key | TYNPXUCEDICLGT-UHFFFAOYSA-N |
| LogP | 4.21 |
Structure
The structural complexity of the compound arises from its spirocyclic arrangement and the presence of a dioxole and benzothiazole moiety, which contribute to its unique chemical behavior and biological interactions.
Research indicates that compounds containing dioxole and benzothiazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.
- Antioxidant Properties : The presence of sulfur in the benzothiazole ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds, revealing that modifications in the side chains significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to enhanced membrane permeability, facilitating bacterial cell death .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that spiro compounds with similar structures induced apoptosis through mitochondrial pathways. The compound's ability to disrupt mitochondrial membrane potential was a key factor in its cytotoxicity .
- Antioxidant Activity : A comparative study assessed the antioxidant potential of various spiro compounds. Results indicated that those with higher LogP values exhibited greater radical scavenging activity, likely due to increased lipophilicity allowing better interaction with lipid membranes .
Pharmaceutical Development
The unique properties of Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium] make it a candidate for further exploration in pharmaceutical applications:
- Drug Formulation : Its solubility and stability profiles suggest potential use in drug formulations targeting specific diseases.
- Analytical Chemistry : The compound can be analyzed using HPLC methods for purity and concentration assessments in pharmaceutical preparations .
Future Research Directions
Further studies are warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how variations in molecular structure affect biological activity can guide the design of more effective derivatives.
- In Vivo Studies : Animal models will provide insights into pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects will enhance our understanding of its potential applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other spirocyclic benzothiazolium derivatives, such as 7'-ethyl-6'-[3-(7'-ethylspiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazol]-6'(7'H)-ylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) (CAS RN: 65104-21-4) . Key differences include:
- Substituents : The target compound’s 3-sulfopropyl group replaces the ethyl and propenyl groups in the iodide analogue. This substitution confers zwitterionic character, improving aqueous solubility compared to the iodide salt’s hydrophobic counterion .
- Spirocyclic Core : Both compounds feature a spiro[cyclohexane-1,2'-benzothiazolium] backbone, but the sulfopropyl group introduces steric and electronic effects that may alter reactivity or binding interactions .
Table 1: Substituent Comparison
| Compound Name | Substituents | Solubility Profile | Biological Activity |
|---|---|---|---|
| Target compound (inner salt) | 6'-methyl, 7'-(3-sulfopropyl) | High (zwitterionic) | Not reported |
| CAS 65104-21-4 (iodide salt) | 7'-ethyl, propenyl | Moderate (organic phase) | Photochromic applications |
Q & A
Q. What are the key structural features and functional groups influencing the reactivity of this spiro compound?
The compound’s spirocyclic core consists of a cyclohexane ring fused to a benzothiazolium moiety via a dioxolo bridge. Key functional groups include:
- A methyl group at the 6' position, which enhances steric effects and modulates electronic properties.
- A sulfopropyl group at the 7' position, contributing to solubility in polar solvents and potential ionic interactions.
- The inner salt (zwitterionic) structure , which stabilizes the molecule and influences its solubility and intermolecular interactions .
These features enable diverse reactivity, such as electrophilic aromatic substitution or hydrogen bonding, critical for applications in medicinal chemistry and materials science .
Q. What methodologies are recommended for synthesizing this compound?
Synthesis typically involves:
Cycloaddition reactions to form the spirocyclic core.
Functionalization steps to introduce the methyl and sulfopropyl groups.
Purification via silica gel chromatography to isolate the zwitterionic product .
For example, analogous spiro compounds are synthesized using cyclohexanone and aryl precursors in ethanol with p-toluenesulfonic acid (p-TSA) as a catalyst, achieving >95% yield under reflux conditions .
Q. How can researchers characterize the compound’s structure and purity?
- NMR spectroscopy : Analyze proton environments (e.g., methyl and sulfopropyl groups) and confirm spiro connectivity.
- FTIR : Identify functional groups (e.g., C=O, S=O stretches).
- Mass spectrometry : Verify molecular weight (261.34 g/mol) and fragmentation patterns.
- Elemental analysis : Confirm empirical formula (C₁₄H₁₅NO₂S) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. enzyme-modulating effects) may arise from:
- Variations in assay conditions (e.g., pH, solvent polarity).
- Differential binding affinities to targets (e.g., proteins vs. bacterial membranes).
Q. Methodological recommendations :
Q. What strategies optimize the synthesis yield and scalability?
- Catalyst screening : Compare p-TSA with Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂).
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for improved cyclization.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from hours to minutes) .
| Synthesis Condition | Yield | Purity | Reference |
|---|---|---|---|
| Ethanol, p-TSA, reflux | 98% | >99% | |
| DMF, ZnCl₂, 80°C | 85% | 95% |
Q. How can computational methods guide the design of derivatives with enhanced properties?
Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
Q. How do structural analogs compare in terms of reactivity and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
